

molecular structure of 2,6-Difluoro-4-methoxyphenylacetic acid

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Compound of Interest

Compound Name:	2,6-Difluoro-4-methoxyphenylacetic acid
Cat. No.:	B1309079

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An In-Depth Technical Guide to the Molecular Structure of **2,6-Difluoro-4-methoxyphenylacetic Acid**

Introduction

2,6-Difluoro-4-methoxyphenylacetic acid is a substituted phenylacetic acid derivative of significant interest in contemporary chemical and pharmaceutical research. As a bifunctional molecule, it incorporates a highly substituted phenyl ring and a carboxylic acid moiety, making it a versatile building block. Its classification as a "Protein Degrader Building Block" underscores its relevance in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).^[1] The strategic placement of two fluorine atoms and a methoxy group on the phenyl ring is a classic medicinal chemistry approach to modulate physicochemical properties, including metabolic stability, lipophilicity, and target-binding interactions. This guide provides a comprehensive technical overview of its molecular structure, analytical characteristics, and relevance for researchers in drug discovery and organic synthesis.

Chemical Identity and Core Properties

The foundational step in understanding any chemical entity is to establish its unequivocal identity and fundamental properties. **2,6-Difluoro-4-methoxyphenylacetic acid** is registered under CAS Number 886498-98-2.^{[1][2][3][4][5]} Its core identifiers and physicochemical properties are summarized below for rapid reference.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-(2,6-difluoro-4-methoxyphenyl)acetic acid[3][6]
Synonyms	Benzeneacetic acid, 2,6-difluoro-4-methoxy-[2] [3][6][7]
CAS Number	886498-98-2[1][2][3]
Molecular Formula	C ₉ H ₈ F ₂ O ₃ [1][2][3][5]
SMILES	FC1=C(C(=CC(=C1)OC)F)CC(=O)O
InChI	InChI=1S/C9H8F2O3/c1-14-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13)[6]
InChIKey	KXWRAINJKJTUDG-UHFFFAOYSA-N[2][6]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	202.16 g/mol	[1][2]
Appearance	Solid	[6]
Melting Point	137 - 139 °C	[6]
Boiling Point	269.4 °C (at 760 mmHg)	[2][6]
Density	1.354 g/cm ³	[2]
XLogP3	1.6	[2][6]
Topological Polar Surface Area	46.53 Å ²	[2][6]
Purity (Typical)	≥95%	[1]

Molecular Architecture and Conformational Analysis

The molecule's functionality is a direct consequence of its structure. It is composed of a 1,2,3,5-tetrasubstituted benzene ring connected to an acetic acid side chain.

Key Functional Groups

2,6-Difluoro-4-methoxyphenylacetic Acid

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